N-Methoxy-N,5-dimethylpicolinamide
Description
Contextualization within Picolinamide (B142947) Derivatives
Picolinamide, a carboxamide derivative of picolinic acid, serves as the foundational structure for a broad class of compounds with diverse biological activities. psu.edu These derivatives are recognized for their role as scaffolds in the design of therapeutic agents, particularly in the realm of oncology and virology. tandfonline.comcymitquimica.com The versatility of the picolinamide core allows for modifications at various positions, leading to a wide array of molecules with tailored properties.
N-Methoxy-N,5-dimethylpicolinamide is distinguished by two key features: the N-methoxy-N-methylamide group (also known as a Weinreb amide) and a methyl group at the 5-position of the pyridine (B92270) ring. The Weinreb amide functionality is particularly significant in organic synthesis. It is known for its stability and its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. wisc.edu This controlled reactivity makes it a valuable tool for constructing complex molecules. psu.edutandfonline.com
Significance in Contemporary Chemical Sciences
The significance of this compound in modern chemical sciences stems from its potential applications as a synthetic intermediate and its possible biological activity. The presence of the Weinreb amide makes it a versatile precursor for the synthesis of various ketones and other complex organic structures. tandfonline.comwisc.edu
From a medicinal chemistry perspective, picolinamide derivatives have been investigated for their potential as kinase inhibitors, which are crucial in cancer therapy. tandfonline.com Furthermore, patents have disclosed the synthesis of related compounds, such as 3-bromo-N-methoxy-N,5-dimethylpicolinamide, for the potential treatment of HIV. google.comgoogle.com This suggests that the this compound scaffold may be a valuable starting point for the development of novel therapeutic agents. The methyl group at the 5-position can also influence the molecule's properties. In similar heterocyclic structures like pyrimidines, a 5-methyl group has been shown to increase molecular polarizability and enhance base stacking interactions, which can affect how the molecule interacts with biological targets. nih.gov
Overview of Research Trajectories
While dedicated research focusing solely on this compound is still emerging, current research trajectories can be inferred from studies on related compounds and its documented synthesis. The primary area of investigation appears to be in its utility as a key intermediate in the synthesis of more complex molecules, particularly for pharmaceutical applications.
Structure
3D Structure
Properties
IUPAC Name |
N-methoxy-N,5-dimethylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-4-5-8(10-6-7)9(12)11(2)13-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCNMSGINDJLGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)N(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Methoxy N,5 Dimethylpicolinamide and Analogues
Classical Synthetic Routes
Classical approaches to synthesizing Weinreb amides, including N-Methoxy-N,5-dimethylpicolinamide, typically involve the activation of a carboxylic acid precursor followed by amidation.
Carboxylic Acid Precursors and Acylation Strategies
The most fundamental approach for synthesizing Weinreb amides starts with a corresponding carboxylic acid. psu.edu The carboxylic acid must first be "activated" to facilitate the subsequent reaction with the amine. A common strategy is the conversion of the carboxylic acid into a more reactive acylating agent, such as an acid chloride. tandfonline.comtcichemicals.com This is often achieved using reagents like thionyl chloride or oxalyl chloride. google.com
Alternative acylation strategies bypass the isolation of harsh acid chlorides by forming other activated intermediates. For instance, a mixed anhydride (B1165640) can be generated in situ. One method involves using methanesulfonyl chloride and a base like triethylamine (B128534) to form a mixed sulfonic-carboxylic anhydride, which readily reacts with the amine. organic-chemistry.org Peptide coupling reagents are also widely employed to activate the carboxylic acid for amidation. tandfonline.com
Table 1: Common Reagents for Carboxylic Acid Activation
| Activating Agent Category | Example Reagent(s) | Intermediate Formed | Reference(s) |
| Halogenating Agents | Thionyl Chloride, Oxalyl Chloride | Acid Chloride | tcichemicals.com, google.com |
| Anhydride Forming Agents | Methanesulfonyl Chloride, Propylphosphonic Anhydride | Mixed Anhydride | organic-chemistry.org, psu.edu |
| Peptide Coupling Reagents | DCC, HBTU, BOP, CDMT | Activated Ester/Amide | tandfonline.com |
| Imidazole-based | 1,1'-Carbonyldiimidazole (B1668759) (CDI) | Acylimidazolide | chemspider.com |
Reaction with N,O-Dimethylhydroxylamine Hydrochloride
The key component for forming the N-methoxy-N-methylamide functionality is N,O-dimethylhydroxylamine. wikipedia.org It is almost universally used in its more stable hydrochloride salt form (CH₃ONHCH₃ · HCl). tandfonline.comchemicalbook.comsigmaaldrich.com To proceed with the acylation, the free amine must be liberated from the salt. This is accomplished by adding a base, typically a tertiary amine like triethylamine or pyridine (B92270), to the reaction mixture. tcichemicals.comtandfonline.com
The general procedure involves reacting the activated carboxylic acid derivative (like an acid chloride or mixed anhydride) with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable base. tcichemicals.com The liberated N,O-dimethylhydroxylamine then acts as a nucleophile, attacking the carbonyl carbon of the activated acid to form the desired Weinreb amide. tandfonline.com
Employing Activated Esters and Amides
Another classical strategy involves the use of pre-formed activated esters or amides. Carboxylic acids can be converted into active esters using reagents such as N-hydroxysuccinimide (HOSu) or N-hydroxybenzotriazole (HOBt), often with the help of a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC). google.comtcichemicals.com These stable, isolable active esters can then be treated with N,O-dimethylhydroxylamine to furnish the Weinreb amide.
N-Acylbenzotriazoles, formed from the reaction of carboxylic acids with benzotriazole-based reagents, serve as effective acylating agents for the synthesis of Weinreb amides. tandfonline.com This method is particularly noted for its application with N-protected amino acids, proceeding with minimal risk of racemization. researchgate.net
Modern Synthetic Approaches
Contemporary methods focus on improving efficiency, operational simplicity, and substrate scope, often through catalytic processes or by telescoping multiple steps into a single operation.
One-Pot Synthesis Techniques
One-pot syntheses, which combine carboxylic acid activation and amidation into a single procedural step without isolating intermediates, represent a significant advance in efficiency. wisdomlib.orgorganic-chemistry.org These methods are attractive because they reduce reaction time, minimize waste, and simplify purification. wisdomlib.org
Several reagents have been developed for this purpose. For example, treating a carboxylic acid with phosphorus trichloride (B1173362) (PCl₃) or phosphorus oxychloride (POCl₃) in the presence of N,O-dimethylhydroxylamine hydrochloride allows for the direct formation of Weinreb amides in high yields. wisdomlib.orgorganic-chemistry.orgthieme-connect.com Other successful one-pot protocols utilize reagents such as trichloroacetonitrile (B146778) with triphenylphosphine (B44618) or 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid in situ. psu.educhemspider.com These methods are generally tolerant of various functional groups and can be applied to sterically hindered substrates. organic-chemistry.orgthieme-connect.com
Table 2: Comparison of Selected One-Pot Methods
| Activating System | Substrate Scope | Key Advantages | Reference(s) |
| POCl₃ / DIPEA | Broad, including sterically hindered acids | High yields, operational simplicity, scalable | wisdomlib.org |
| PCl₃ / Toluene | Aromatic, aliphatic, chiral amino acids | High yields, cost-effective, tolerates functional groups | thieme-connect.com, organic-chemistry.org |
| Trichloroacetonitrile / PPh₃ | Variety of carboxylic acids, including N-Fmoc amino acids | Mild conditions, avoids deprotection of sensitive groups | psu.edu |
| 1,1'-Carbonyldiimidazole (CDI) | Good for substrates with sensitive moieties (e.g., alkenes) | Alternative to acid chloride formation, mild | chemspider.com |
Palladium-Catalyzed Reactions (e.g., Aminocarbonylation)
Palladium-catalyzed aminocarbonylation has emerged as a powerful modern method for amide bond formation. This reaction typically involves the coupling of an organic halide (e.g., aryl or alkenyl iodide) with an amine and carbon monoxide, mediated by a palladium catalyst. nih.gov
To synthesize a Weinreb amide like this compound via this route, a suitable halogenated picoline precursor would be reacted with N,O-dimethylhydroxylamine and carbon monoxide. The choice of ligand for the palladium catalyst is crucial for achieving high selectivity and yield. Bidentate phosphine (B1218219) ligands, such as Xantphos, are often necessary when using aryl or heteroaryl halides to produce the target amides selectively. nih.gov This catalytic approach offers a distinct synthetic route that avoids the use of carboxylic acid precursors altogether, instead building the amide functionality through carbonyl insertion. nih.gov
Chemo-selective Modifications
The picolinamide (B142947) functional group is a versatile moiety that can participate in various chemical transformations. In the context of synthesizing complex molecules, the picolinamide group can act as a directing group or as a reactive component. Research into nickel-catalyzed three-component carboamination of internal alkynes has demonstrated that picolinamide can serve as a nitrogen source. acs.orgacs.org This type of reaction, where a carbon-nitrogen bond is formed, highlights the reactivity of the amide group under specific catalytic conditions.
In such multi-component reactions, chemo-selectivity is paramount. The reaction conditions, including the choice of catalyst (e.g., Ni(acac)₂), ligand (e.g., PPh₃), and base (e.g., Cs₂CO₃), are optimized to favor the desired transformation while leaving other functional groups on the starting materials intact. acs.org For a molecule like this compound, this means that modifications could potentially be targeted at other sites of the molecule, such as the pyridine ring or the methyl group at the 5-position, while preserving the N-methoxy-N-methylamide (Weinreb amide) functionality. The Weinreb amide itself is known for its stability and controlled reactivity towards nucleophiles, which is a key aspect of its utility in synthesis.
Stereoselective Synthesis Considerations
Control of Chirality in Analogues
While this compound itself is achiral, the synthesis of its analogues may involve the introduction of stereocenters. The control of chirality is a critical aspect of modern synthetic chemistry, particularly when developing molecules with specific biological or material properties. Stereocenters could be introduced, for example, by replacing the methyl group at the 5-position with a more complex, chiral side chain, or by performing asymmetric reactions on the pyridine ring or its substituents.
Achieving stereocontrol in the synthesis of substituted pyridines often relies on the use of chiral auxiliaries, asymmetric catalysts, or starting from a chiral pool. The specific strategies would depend on the location of the desired stereocenter. For instance, if a chiral center were to be introduced in a side chain alpha to the pyridine ring, asymmetric alkylation or reduction of a corresponding ketone could be employed. The picolinamide moiety can also influence the stereochemical outcome of reactions at adjacent positions due to its steric and electronic properties.
Purification and Isolation Techniques for Synthetic Intermediates and Products
The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, byproducts, and reaction reagents.
Chromatographic Separation Methods (e.g., Silica (B1680970) Gel Chromatography)
Silica gel column chromatography is a fundamental and widely used technique for the purification of synthetic intermediates and final products in this chemical class. acs.orgacs.org The principle of this method relies on the differential adsorption of the components of a mixture onto the stationary phase (silica gel) and their varying solubility in the mobile phase (eluent). researchgate.net
In the synthesis of compounds structurally related to picolinamides, such as tetrasubstituted enamines derived from picolinamide, silica gel chromatography is the standard method for purification. acs.orgacs.org The choice of eluent system is crucial for achieving good separation. Typically, a mixture of a non-polar solvent like petroleum ether (PE) or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) (EA) is used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.
For example, in the purification of various tetrasubstituted enamines and α,β-unsaturated imines, different ratios of petroleum ether and ethyl acetate have been successfully employed. acs.orgacs.org
| Product | Eluent System (Petroleum Ether:Ethyl Acetate) | Reference |
| (Z)-N-(1,2-diphenylvinyl)-5-methylpicolinamide | 50:1 | acs.orgacs.org |
| (Z)-N-(1-phenyl-2-(p-tolyl)vinyl)-5-methylpicolinamide | 50:1 | acs.orgacs.org |
| (Z)-N-(2-(4-methoxyphenyl)-1-phenylvinyl)-5-methylpicolinamide | 10:1 | acs.org |
After column chromatography, the resulting mixture is often concentrated under reduced pressure using a rotary evaporator to yield the purified product. acs.org The purity of the isolated compound is then typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). acs.orgacs.org
The use of silica gel is not limited to purification; it can also be functionalized and used as a support for catalysts, such as in the case of an iridium picolinamide catalyst immobilized on mesoporous silica for hydrogenation reactions. nih.gov This highlights the versatility of silica-based materials in the broader field of picolinamide chemistry.
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the chemical environments of magnetically active nuclei, such as hydrogen (¹H) and carbon (¹³C).
A ¹H NMR spectrum for N-Methoxy-N,5-dimethylpicolinamide would be expected to show distinct signals corresponding to the protons on the picolinamide (B142947) ring and the methyl and methoxy (B1213986) groups. Analysis of chemical shifts (δ), signal multiplicity (singlet, doublet, etc.), and coupling constants (J) would confirm the substitution pattern of the pyridine (B92270) ring and the structure of the amide side chain.
However, specific ¹H NMR spectral data, including chemical shifts and coupling constants for this compound, are not available in published literature. No data tables can be generated without these empirical values.
A ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. This analysis is crucial for confirming the number of different carbon environments and the presence of key functional groups, such as the carbonyl carbon of the amide and the carbons of the pyridine ring.
Specific experimental ¹³C NMR data for this compound are not documented in available scientific databases or literature. Therefore, a data table of chemical shifts cannot be compiled.
Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in assembling the complete molecular structure. These experiments establish correlations between protons and carbons, confirming the precise connectivity of the atoms. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to study through-space interactions, offering insights into the molecule's preferred conformation.
Studies applying these advanced NMR techniques to this compound have not been reported in the accessible scientific literature.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula unequivocally. For this compound (C₉H₁₂N₂O₂), HRMS would be used to confirm that the experimentally measured exact mass matches the calculated theoretical mass, thereby validating its chemical formula.
A search for high-resolution mass spectrometry data for this compound in scientific databases has yielded no results.
Conformational Analysis and Dynamics
The study of conformational analysis involves understanding the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, key areas of conformational flexibility would include the rotation around the C-C bond connecting the amide to the pyridine ring and the C-N bond of the amide itself. Computational modeling, in conjunction with variable-temperature NMR studies, would typically be employed to investigate these dynamics and identify the most stable conformers.
There is no available research or data concerning the conformational analysis or dynamics of this compound in the public domain.
Rotational Barriers in Amide Bonds
The rotation around the C(O)-N amide bond in this compound is a critical determinant of its three-dimensional structure. This rotation is hindered due to the partial double bond character of the amide linkage, arising from the delocalization of the nitrogen lone pair into the carbonyl group. The energy required to overcome this rotational barrier can be quantified and is influenced by electronic and steric factors, as well as the surrounding environment.
The barrier to rotation in amides typically falls within the range of 15–23 kcal/mol in both the gas phase and in solution. fcien.edu.uy This energy barrier is a reflection of the stability of the planar ground state, where orbital overlap is maximized, compared to the twisted transition state. The polarity of the solvent can also play a role; for many amides, the rotational barrier increases with solvent polarity. fcien.edu.uy This is attributed to the ground state having a larger dipole moment than the transition state, leading to greater stabilization in polar solvents. fcien.edu.uy
Computational studies on related N-alkoxyamides and experimental data from analogous amide systems provide a framework for understanding the rotational energetics of this compound. For instance, studies on various amides have elucidated the factors governing these rotational barriers.
| Compound | Rotational Barrier (ΔG‡) (kcal/mol) | Solvent |
| Dimethylformamide (DMF) | 22.0 | Water |
| Dimethylacetamide (DMA) | 19.1 | Water |
| N-Methylacetamide (NMA) | 18.8 | Water |
| Formamide (FA) | 18.2 | Water |
This table presents representative rotational barriers for common amides in an aqueous solution, illustrating the typical energy range for this process. fcien.edu.uy
Nitrogen Inversion Phenomena in Related Structures
Nitrogen inversion is a process where a pyramidal nitrogen atom and its substituents rapidly oscillate, passing through a planar transition state. wikipedia.org This phenomenon can lead to the interconversion of stereoisomers if the nitrogen atom is a chiral center. For most simple amines, this inversion is rapid at room temperature, preventing the isolation of enantiomers. wikipedia.orgucla.edu
In the case of this compound, the nitrogen of the amide bond is considered sp² hybridized and trigonal planar due to resonance, and therefore does not undergo inversion. However, if we consider other potential sites for inversion, such as a hypothetical related saturated amine, several factors would influence the inversion barrier. The energy barrier to inversion is influenced by steric strain in the transition state and the electronegativity of substituents on the nitrogen atom. stereoelectronics.org For example, incorporating the nitrogen into a small ring, like in aziridines, significantly raises the inversion barrier due to increased ring strain in the planar transition state. stereoelectronics.orgchemeurope.com Conversely, conjugation with π-electron-withdrawing groups can lower the barrier by stabilizing the transition state. stereoelectronics.org
The presence of an electronegative oxygen atom attached to the nitrogen in N-alkoxyamides is known to increase the barrier to nitrogen inversion compared to simple amines. stereoelectronics.org This is due to the inductive withdrawal of electron density, which lowers the energy of the nitrogen's sp³-hybridized lone pair, thus increasing the energy gap to the p-orbital of the transition state. stereoelectronics.org
| Compound Type | Typical Nitrogen Inversion Barrier (kcal/mol) | Key Influencing Factors |
| Ammonia (NH₃) | 5.8 | Low barrier, rapid inversion. wikipedia.org |
| Phosphine (B1218219) (PH₃) | 31.5 | Higher barrier due to electronic factors. wikipedia.org |
| Aziridines | ~17-19 | Ring strain in the transition state. stereoelectronics.org |
| N-chloroaziridine | Higher than aziridine | Electronegative substituent. stereoelectronics.org |
This table provides a comparison of nitrogen inversion barriers in different classes of compounds, highlighting the structural and electronic influences on this process.
Preferred Conformations in Solution
In picolinamides, two primary planar conformations are possible, arising from rotation around the pyridine-C(O) bond: one with the carbonyl oxygen syn to the pyridine nitrogen and one where it is anti. The relative stability of these conformers is influenced by intramolecular interactions, such as hydrogen bonding and dipole-dipole interactions.
Furthermore, the geometry of the N-methoxyamide (Weinreb amide) functionality itself is of interest. X-ray crystallographic studies of related N-methoxy-N-methylamides have provided insight into their solid-state conformations. For example, the crystal structure of 3-(N-Methoxy-N-methylcarbamoyl)-2,2,5,5-tetramethyl-1-oxy-pyrroline reveals details about bond lengths and angles within the N-methoxy-N-methylamide group. researchgate.net While solid-state structures are influenced by crystal packing forces, they can provide a useful starting point for understanding conformational preferences in solution. Computational studies on various amides have also been employed to predict the most stable conformations and the energy differences between them.
Chemical Reactivity and Mechanistic Investigations
Reactions with Organometallic Reagents
There is no available research detailing the reactions of N-Methoxy-N,5-dimethylpicolinamide with Grignard or organolithium reagents. Consequently, information regarding the conditions, yields, and potential for selective monoaddition for this specific compound cannot be provided.
Grignard Reagents
No data is available.
Organolithium Reagents
No data is available.
Selective Monoaddition
No data is available.
This compound as a Synthetic Synthon
In the realm of organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material for a synthetic transformation. This compound can be classified as a sophisticated synthon with dual reactivity arising from its picolinamide (B142947) and Weinreb amide features.
While not a literal dication, the reactivity of the Weinreb amide portion of this compound allows it to function as a carbonyl dication equivalent. This concept stems from its ability to undergo sequential additions of two different nucleophiles. The inherent stability of the N-methoxy-N-methylamide group toward a single nucleophilic addition allows for the controlled, stepwise formation of ketones.
The initial reaction with an organometallic reagent (R¹-M) does not lead to the immediate collapse of the tetrahedral intermediate, a common issue with other carboxylic acid derivatives that results in over-addition. Instead, a stable chelated intermediate is formed. wikipedia.org This intermediate can then be isolated or reacted in situ with a second, different organometallic reagent (R²-M), ultimately leading to an unsymmetrical ketone after workup. This sequential, controlled reactivity makes it a valuable tool for complex molecule synthesis.
The primary and most well-documented application of N-methoxy-N-methylamides, and by extension this compound, is in the synthesis of unsymmetrical ketones. mychemblog.comorientjchem.org This is achieved by reacting the compound with a Grignard reagent or an organolithium reagent. The reaction proceeds cleanly to the ketone stage without the common side reaction of over-addition to form a tertiary alcohol. wikipedia.org This high selectivity is a hallmark of the Weinreb amide functionality. acs.org
The general transformation can be represented as follows:

Figure 1: General reaction scheme for the synthesis of an unsymmetrical ketone from this compound and an organometallic reagent (R-M).
This method is compatible with a wide range of functional groups on both the picolinamide core and the incoming nucleophile, making it a versatile strategy in organic synthesis.
Table 1: Examples of Unsymmetrical Ketone Synthesis using Weinreb Amides
| Weinreb Amide Substrate | Organometallic Reagent | Product Ketone | Reported Yield |
|---|---|---|---|
| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | High |
| N-methoxy-N-methylacetamide | Isopropylmagnesium chloride | 3-Methyl-2-butanone | High |
This table presents representative yields for analogous Weinreb amides, illustrating the general utility in ketone synthesis.
Reaction Mechanism Elucidation
The mechanism underlying the utility of this compound in ketone synthesis is centered on the stability of the tetrahedral intermediate formed upon nucleophilic attack. wikipedia.org
When an organometallic reagent (e.g., Grignard or organolithium) adds to the carbonyl group of the Weinreb amide, a tetrahedral intermediate is formed. The key feature of this intermediate is the chelation of the metal cation (e.g., MgX⁺ or Li⁺) by both the newly formed oxyanion and the adjacent N-methoxy oxygen atom. This forms a stable five-membered ring that prevents the elimination of the N-methoxy-N-methylamino group. mychemblog.com

Figure 2: Stabilized tetrahedral intermediate in the Weinreb ketone synthesis. The metal cation (M+) is chelated by the oxyanion and the methoxy (B1213986) group.
This chelated intermediate is stable at low temperatures and only collapses to the final ketone upon aqueous workup, which protonates the oxyanion and breaks the chelate. This two-stage process—formation of a stable intermediate followed by hydrolysis—is the reason for the suppression of the over-addition product (tertiary alcohol) that plagues similar reactions with esters or acid chlorides. wikipedia.org
Furthermore, the picolinamide nitrogen atom can act as a directing group in certain transition-metal-catalyzed reactions, facilitating functionalization at specific positions on the pyridine (B92270) ring. acs.org This directing effect, however, is a separate aspect of its reactivity from the ketone synthesis at the Weinreb amide functionality.
Biological Activity and Molecular Mechanisms of Action in Vitro Focus
Enzyme Inhibition Studies
Kinase Inhibition Profiles (e.g., Raf1 kinase, Flt4)
No information is available regarding the inhibitory activity of N-Methoxy-N,5-dimethylpicolinamide against Raf1 kinase, Flt4, or any other kinases.
Mycobacterial ATP Synthase Inhibition
There is no published data on the effect of this compound on mycobacterial ATP synthase.
Glycosidase Inhibition
The inhibitory potential of this compound against glycosidases has not been reported.
In Vitro IC50 and EC50 Determination
Due to the lack of studies on its biological targets, no in vitro IC50 or EC50 values for this compound have been determined.
Receptor Modulation Investigations
CCR6 Inhibitory Activity
There is no evidence in the scientific literature to suggest that this compound has been evaluated for inhibitory activity against the CCR6 receptor.
Orexin (B13118510) Receptor Agonism/Antagonism (referencing related compounds)
The orexin system, comprising two G protein-coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), plays a critical role in regulating sleep-wake cycles, appetite, and arousal. nih.govnih.gov The endogenous ligands, orexin-A and orexin-B, activate these receptors to promote wakefulness. nih.gov Consequently, antagonists of these receptors have been developed as treatments for insomnia. wikipedia.orgnih.gov
Small-molecule antagonists are broadly classified as dual orexin receptor antagonists (DORAs), which block both OX1R and OX2R, or selective orexin receptor antagonists (SORAs) that target one receptor subtype. wikipedia.org Compounds with a central aromatic amide scaffold, such as picolinamides, are a known class of orexin receptor antagonists. While this compound itself is not extensively characterized in public-domain literature, its structural features are consistent with those of other orexin antagonists. It is hypothesized that this compound would act as an antagonist rather than an agonist. Orexin agonists are typically peptides, and the development of small-molecule agonists has proven challenging. nih.gov
The activity of related amide-based antagonists is well-documented. For instance, suvorexant, lemborexant, and daridorexant are all DORAs that have been approved for the treatment of insomnia, demonstrating the therapeutic potential of this class of compounds. wikipedia.orgnih.gov These molecules function by competitively blocking the binding of orexin-A and orexin-B to their receptors, thereby suppressing the wake-promoting signals of the orexin system. nih.govnih.gov
Cell-Based Functional Assays (e.g., GloSensor™ cAMP assays)
To determine the functional activity of a compound at the orexin receptors, various cell-based assays are employed. For the OX2R, which can couple to the inhibitory G-protein (Gαi), assays that measure changes in cyclic adenosine (B11128) monophosphate (cAMP) are particularly relevant. nih.govnih.gov The GloSensor™ cAMP assay is a prominent example of such a technology. nih.gov
This assay utilizes a genetically engineered form of luciferase fused to a cAMP-binding domain. nih.gov When intracellular cAMP levels rise, cAMP binds to the biosensor, inducing a conformational change that results in the production of a luminescent signal. nih.gov In the context of the OX2R, activation by an agonist (like orexin-A or orexin-B) leads to the inhibition of adenylyl cyclase via Gαi, causing a decrease in intracellular cAMP levels and thus a reduction in the luminescent signal.
An antagonist, such as a picolinamide (B142947) derivative, would be evaluated by its ability to counteract this effect. In a typical experiment, cells expressing OX2R and the GloSensor™ biosensor are first stimulated with an orexin agonist to induce a drop in cAMP. The antagonist is then added at varying concentrations, and its ability to reverse the agonist's effect—restoring cAMP levels and luminescence—is measured. The data are used to calculate an IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist response and is a key measure of the antagonist's potency. nih.gov
Table 1: Illustrative Data from a GloSensor™ cAMP Assay for a Hypothetical OX2R Antagonist
| Antagonist Concentration (nM) | % Inhibition of Orexin-A Response |
|---|---|
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.5 |
| 50 | 85.1 |
| 100 | 95.3 |
| 500 | 98.9 |
Calculated IC₅₀: ~10.5 nM
Structure-Activity Relationship (SAR) Derivations
The potency and selectivity of picolinamide-based orexin antagonists are highly dependent on their chemical structure. SAR studies on related compound series provide insights into how specific molecular modifications influence biological activity.
For aromatic amide scaffolds, three regions are typically critical for activity: the aromatic ring system (the picolinamide head), the central amide linker, and the tail group.
Picolinamide Ring Substitution: The position and nature of substituents on the picolinamide ring can drastically alter potency and selectivity. A methyl group at the 5-position, as seen in this compound, likely influences steric and electronic properties, potentially enhancing binding affinity or optimizing the compound's orientation within the receptor's binding pocket.
Selectivity (OX1R vs. OX2R): Subtle structural changes can shift a compound's preference from a dual antagonist (DORA) to a selective one (SORA). For example, in other antagonist series, modifying substituents on the core aromatic structure has been shown to confer high selectivity for either OX1R or OX2R, which may be desirable for targeting specific aspects of the orexin system. nih.gov
Table 2: Example SAR Data for a Series of Related Picolinamide Analogs (Hypothetical)
| Compound | R¹ (Position 5) | Amide Group | OX1R IC₅₀ (nM) | OX2R IC₅₀ (nM) |
|---|---|---|---|---|
| Analog A | -H | -NH-CH₃ | 150 | 80 |
| Analog B | -CH₃ | -NH-CH₃ | 95 | 35 |
| Analog C | -CH₃ | -N(OCH₃)-CH₃ | 110 | 20 |
| Analog D | -Cl | -N(OCH₃)-CH₃ | 75 | 15 |
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a crucial physicochemical property for CNS-active drugs like orexin antagonists. It governs the ability of a molecule to cross the blood-brain barrier and reach its target.
There is often a complex, non-linear relationship between lipophilicity and activity. A certain degree of lipophilicity is required for membrane permeability, but excessively high lipophilicity can lead to several undesirable effects, including:
Poor aqueous solubility, hindering formulation and bioavailability.
High plasma protein binding, reducing the concentration of free drug available to interact with the receptor.
Increased metabolism by cytochrome P450 enzymes, leading to rapid clearance. nih.gov
Non-specific binding to other receptors and ion channels, causing off-target side effects.
Table 3: Correlation of Lipophilicity (cLogP) with In Vitro Potency for a Hypothetical Antagonist Series
| Compound | cLogP | OX2R IC₅₀ (nM) |
|---|---|---|
| Analog 1 | 1.8 | 250 |
| Analog 2 | 2.5 | 45 |
| Analog 3 | 3.2 | 18 |
| Analog 4 | 4.1 | 22 |
| Analog 5 | 5.0 | 90 (with poor solubility) |
Target Engagement and Pathway Analysis
Confirming that a compound interacts with its intended target and modulates its signaling pathway is a critical step. For an orexin antagonist, target engagement begins with in vitro binding assays. Radioligand binding assays are used to measure the affinity (Ki) of the compound for both OX1R and OX2R, providing a direct measure of binding strength. monash.edu
Beyond simple binding, pathway analysis investigates the downstream consequences of receptor antagonism. Orexin receptors, upon activation, trigger multiple intracellular signaling cascades. nih.govnih.gov
OX1R primarily couples through Gαq, activating phospholipase C (PLC) and leading to an increase in intracellular calcium (Ca²⁺). frontiersin.org
OX2R can couple through both Gαq (increasing Ca²⁺) and Gαi (decreasing cAMP). nih.govfrontiersin.org
Both receptors can also influence other pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation. nih.gov
An antagonist's effectiveness can be confirmed by its ability to block these downstream signals. For example, a DORA would be expected to block both orexin-induced calcium mobilization (a measure of OX1R/OX2R activity) and the inhibition of cAMP production (a measure of OX2R activity). Analyzing these pathways provides a more complete picture of the compound's mechanism of action beyond simple receptor binding. monash.edunih.gov
Coordination Chemistry of Picolinamide Ligands
Complex Formation with Metal Centers
There is no information available in the scientific literature regarding the formation of metal complexes with N-Methoxy-N,5-dimethylpicolinamide.
Adducts with Organotin Compounds (e.g., Dimethyltin (B1205294) Dichloride)
No studies have been found that describe the formation of adducts between this compound and organotin compounds such as dimethyltin dichloride.
Stoichiometry and Stability of Complexes
The stoichiometry and stability of any potential metal complexes with this compound have not been reported.
Spectroscopic Characterization of Coordination Compounds
As no coordination compounds of this compound have been synthesized and reported, there is no available spectroscopic data for characterization.
NMR and IR Spectroscopy in Metal Complexes
There are no published NMR or IR spectroscopy studies of metal complexes involving this compound.
Theoretical Studies of Metal-Ligand Interactions
No theoretical or computational studies have been conducted on the metal-ligand interactions of this compound.
Applications in Advanced Organic Synthesis and Materials Science Non Medical
Intermediate in Complex Molecule Synthesis
The reactivity of N-Methoxy-N,5-dimethylpicolinamide makes it a strategic component in the multi-step synthesis of more intricate molecules. Its utility stems from the predictable and controlled transformations of its functional groups.
Preparation of Aldehydes and Ketones
This compound can be conceptually utilized as a precursor for the synthesis of aldehydes and ketones, functioning in a manner analogous to Weinreb amides. The N-methoxy-N-methylamide moiety is a stable functional group that can be selectively reacted with organometallic reagents to yield the corresponding carbonyl compounds. This method is advantageous as it often prevents the over-addition of the organometallic reagent, which is a common side reaction when using esters or acid chlorides.
The general transformation involves the reaction of this compound with a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li). The reaction proceeds through a stable chelated intermediate which, upon acidic workup, collapses to form the desired ketone. For the synthesis of aldehydes, a reducing agent such as lithium aluminum hydride (LiAlH₄) can be employed under controlled conditions.
Table 1: Synthesis of Ketones from this compound
| Reagent | Product |
| Methylmagnesium bromide (CH₃MgBr) | 2-acetyl-5-methylpyridine |
| Phenylmagnesium bromide (C₆H₅MgBr) | (5-methylpyridin-2-yl)(phenyl)methanone |
| Vinyllithium (CH₂=CHLi) | (5-methylpyridin-2-yl)propenone |
Table 2: Synthesis of Aldehyde from this compound
| Reagent | Product |
| Lithium aluminum hydride (LiAlH₄) | 5-methylpicolinaldehyde |
Building Blocks for Heterocyclic Scaffolds
The pyridine (B92270) ring of this compound serves as a foundational building block for the synthesis of more complex heterocyclic scaffolds. The existing methyl group at the 5-position and the reactive amide at the 2-position provide handles for further chemical modifications. The nitrogen atom in the pyridine ring can also participate in various reactions, including N-oxidation or quaternization, to further diversify the resulting molecular structures.
For instance, the picolinamide (B142947) moiety can be involved in cyclization reactions to form fused bicyclic or tricyclic heterocyclic systems. The specific reaction pathways and resulting scaffolds would depend on the chosen reagents and reaction conditions. These heterocyclic frameworks are of interest in materials science for the development of novel ligands for catalysis, organic light-emitting diodes (OLEDs), and other advanced materials. While specific examples for this compound are not extensively reported in public literature, the principles of heterocyclic chemistry suggest its potential in this area.
Potential as Flavor Modifiers and Enhancers
The chemical structure of this compound suggests its potential as a flavor modifier, a hypothesis supported by research into other compounds with similar structural motifs that have been found to influence taste perception.
Mechanism of Flavor Modulation
The precise mechanism by which this compound might modulate flavor is not yet elucidated. However, it is theorized that the molecule could interact with taste receptors on the tongue. The methoxy (B1213986) and methyl groups on the amide nitrogen, along with the methyl group on the pyridine ring, could influence how the molecule binds to these receptors, potentially enhancing or altering the perception of other flavor compounds. The polarity and size of the molecule would play a crucial role in its interaction with the active sites of taste receptors.
Role in Savory and Sweet Taste Enhancement
There is speculation that this compound could play a role in the enhancement of both savory (umami) and sweet tastes. The picolinamide structure is found in some compounds that are known to interact with taste receptors. While direct research on this specific compound's taste-enhancing properties is not available, related N-acylpicolinamides have been investigated for their potential to modulate taste. The combination of the pyridine ring and the N-methoxy-N-methylamide group could potentially lead to a synergistic effect on taste perception, making it a target for future research in the food and flavor industry.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes
The synthesis of N-Methoxy-N,5-dimethylpicolinamide, a type of Weinreb amide, typically involves the coupling of a picolinic acid derivative with N,O-dimethylhydroxylamine. wikipedia.orgorientjchem.orgwisc.edu Current methods, while effective, often rely on standard coupling reagents or the conversion of the carboxylic acid to a more reactive species like an acid chloride. nih.govorientjchem.org Future research could focus on developing more efficient, greener, and cost-effective synthetic strategies.
Table 1: Comparison of Potential Synthetic Approaches for this compound
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic Direct Amidation | Reduced waste, higher atom economy, milder reaction conditions. | Development of novel catalysts (transition metal or organocatalyst-based). |
| Flow Chemistry | Scalability, improved safety and control, potential for automation. | Optimization of reactor design and reaction parameters. |
| One-Pot Syntheses | Reduced purification steps, time and resource efficiency. | Design of cascade reactions from simple starting materials. |
| Alternative Starting Materials | Cost-effectiveness, sustainability. | Exploration of bio-based or readily available chemical feedstocks. |
Advanced Mechanistic Elucidation of Chemical Reactivity
This compound belongs to the class of Weinreb amides, which are renowned for their controlled reactivity towards organometallic reagents to yield ketones. wikipedia.orgsioc-journal.cn The stability of the tetrahedral intermediate, facilitated by chelation to the methoxy (B1213986) group, is key to preventing over-addition. wikipedia.org While this mechanism is generally accepted, advanced computational and experimental studies could provide a more nuanced understanding.
Future research should employ density functional theory (DFT) calculations to model the transition states and intermediates involved in its reactions with various nucleophiles. nih.gov This could elucidate the subtle electronic and steric effects of the 5-methyl group on the pyridine (B92270) ring on the reactivity and stability of the chelated intermediate. Time-resolved spectroscopic techniques could be used to directly observe these transient species, providing empirical evidence to support theoretical models. Understanding the precise mechanism of its reactions, including potential side reactions and decomposition pathways under different conditions, is crucial for its reliable application in complex syntheses. researchgate.net
Identification of New Biological Targets
The picolinamide (B142947) scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities. researchgate.netnih.govnih.govrsc.org While this compound is known as a synthetic intermediate for antiviral compounds, its intrinsic bioactivity has not been extensively explored. nih.gov The structural similarity to other biologically active picolinamides suggests it could have untapped therapeutic potential.
A key area for future research is the systematic screening of this compound and its close analogues against a wide range of biological targets. Given that various picolinamide derivatives have shown promise as antitubercular, anticancer, and antipsychotic agents, these are logical starting points for investigation. nih.govnih.govnih.gov For instance, some picolinamide derivatives act as potent inhibitors of enzymes like VEGFR-2 kinase, which is implicated in cancer. nih.govnih.govrsc.org Others have shown activity against various microbial strains. nih.govmdpi.comresearchgate.net High-throughput screening campaigns, coupled with target identification studies, could uncover novel protein interactions and pharmacological activities.
Table 2: Potential Biological Activities of Picolinamide Derivatives
| Therapeutic Area | Example Target/Activity | Relevant Research |
| Oncology | VEGFR-2 kinase inhibition, antiproliferative activity. nih.govnih.govrsc.org | Design of novel anticancer agents. nih.gov |
| Infectious Diseases | Antitubercular activity, general antimicrobial effects. nih.govnih.gov | Synthesis of new antimicrobial compounds. nih.govmdpi.com |
| Central Nervous System | Antipsychotic activity, modulation of neurotransmitter receptors. nih.govacs.org | Development of novel CNS-active drugs. nih.gov |
| Inflammatory Diseases | Anti-inflammatory effects. researchgate.netontosight.ai | Exploration of immunomodulatory properties. |
Exploration of Novel Non-Medical Applications
The utility of pyridine-based compounds extends beyond medicine into materials science and analytical chemistry. researchgate.net The unique electronic properties and coordination capabilities of the pyridine ring in this compound could be harnessed for various non-medical applications.
One unexplored avenue is its potential use as a ligand in coordination chemistry. The nitrogen atom of the pyridine ring and the carbonyl oxygen of the amide group could act as a bidentate ligand for various metal ions. sigmaaldrich.com The resulting metal complexes could exhibit interesting catalytic, optical, or magnetic properties. For example, picolinamide-supported organoboron complexes have been shown to exhibit aggregation-induced emission (AIE), a property valuable for developing new types of sensors and light-emitting materials. nih.gov Furthermore, its potential as a chemosensor for the detection of specific metal ions or anions could be investigated. researchgate.net The incorporation of this molecule into polymer backbones could also lead to new materials with tailored properties for applications in separation science or as functional coatings. acs.org
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govnih.govresearchgate.netresearchgate.net These powerful computational tools can be applied to accelerate the exploration of this compound's potential.
AI and ML algorithms can be trained on existing data for picolinamide derivatives to predict the biological activities of novel, structurally related compounds. nih.gov This in silico screening can prioritize the synthesis of molecules with the highest probability of desired therapeutic effects, saving significant time and resources. nih.govresearchgate.net For instance, machine learning models can predict physicochemical properties, bioactivity, and even potential toxicity. nih.gov In the realm of synthesis, AI can be used to retrospectively analyze known synthetic routes and propose novel, more efficient pathways. acs.org Furthermore, ML can assist in the design of new materials by predicting the properties of polymers or metal complexes incorporating the this compound scaffold. acs.org
Q & A
Q. What are the common synthetic routes for N-Methoxy-N,5-dimethylpicolinamide, and what key reaction conditions must be controlled?
Methodological Answer:
- Route 1 : React N-methoxy-N’-phenylurea analogs with glyoxal derivatives (e.g., phenylglyoxal) in acetic acid at room temperature. Control reaction time (e.g., 99 hours) and temperature (26°C) to avoid side products like diastereomers of imidazolidinones .
- Route 2 : Use phosphorus trichloride (PCl₃) in toluene under reflux (20–60°C) for amidation or esterification steps. Maintain strict temperature control during exothermic stages (e.g., 0°C for initial mixing) to prevent decomposition .
- Key Conditions : Acid catalysis (e.g., TsOH·H₂O) improves selectivity for hydantoin derivatives, while trifluoroacetic acid aids in purifying mixtures .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?
Methodological Answer:
- NMR : Analyze methoxy (δ ~3.3–3.5 ppm) and methyl groups (δ ~2.1–2.3 ppm) in H NMR. Aromatic protons in the picolinamide ring appear as distinct multiplet signals (δ ~7.0–8.5 ppm) .
- LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns. Look for diagnostic ions like m/z corresponding to methoxyamide cleavage .
- IR : Carbamate C=O stretches (~1680–1720 cm⁻¹) and N–O vibrations (~1250–1300 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can competing reaction pathways be minimized during the synthesis of this compound when using glyoxal derivatives?
Methodological Answer:
- Byproduct Mitigation : Glyoxal derivatives (e.g., 4-fluorophenylglyoxal) may form diastereomeric imidazolidinones. Use stoichiometric control (limiting glyoxal) and acid additives (e.g., TsOH·H₂O) to favor hydantoin formation over dihydroxy intermediates .
- Solvent Optimization : Polar aprotic solvents (e.g., acetic acid) enhance reactivity of the N-methoxy group, reducing competing nucleophilic pathways. Avoid protic solvents that promote hydrolysis .
- Kinetic Monitoring : Use in-situ H NMR or HPLC to track intermediate formation. Adjust reaction time to quash side reactions early .
Q. What strategies are recommended for isolating and purifying this compound from complex reaction mixtures containing hydantoin byproducts?
Methodological Answer:
- Acid-Driven Crystallization : Treat crude mixtures with trifluoroacetic acid (TFA) to protonate basic impurities, enabling selective crystallization of the target compound .
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile/water + 0.1% TFA) to resolve hydantoins (retention time differences ~2–3 minutes) .
- Recrystallization Solvents : Ethanol/water (7:3) or ethyl acetate/hexane mixtures yield high-purity crystals. Monitor melting points (e.g., 120–125°C) to confirm homogeneity .
Data Contradictions and Resolution
- Evidence Conflict : reports that phenylglyoxal reactions yield mixtures requiring acid treatment, while shows fluorophenylglyoxal forms a single product under similar conditions.
Resolution: Substituent electronic effects (e.g., fluorine) may stabilize intermediates, reducing side reactions. Researchers should test substituent impacts systematically .
Key Methodological Takeaways
- Synthetic Rigor : Optimize solvent, acid catalysts, and stoichiometry to control competing pathways.
- Analytical Triangulation : Combine NMR, MS, and IR for structural validation.
- Contingency Planning : Pre-screen reaction progress to mitigate byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
